molecular formula C15H14ClN3O3S B1678510 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid CAS No. 592474-91-4

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B1678510
CAS No.: 592474-91-4
M. Wt: 351.8 g/mol
InChI Key: XPACBFAEZIPDRT-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKUMDL WQ 2201 is a chemical compound known for its role as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH). This compound has shown significant potential in inhibiting the growth of cancer cells by targeting the serine biosynthesis pathway .

Biochemical Analysis

Biochemical Properties

PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. PKUMDL-WQ-2201 binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.

Cellular Effects

PKUMDL-WQ-2201 has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.

Molecular Mechanism

The molecular mechanism of PKUMDL-WQ-2201 involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, PKUMDL-WQ-2201 reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PKUMDL-WQ-2201 have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that PKUMDL-WQ-2201 continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of PKUMDL-WQ-2201 vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, PKUMDL-WQ-2201 effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

PKUMDL-WQ-2201 is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.

Transport and Distribution

Within cells and tissues, PKUMDL-WQ-2201 is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . PKUMDL-WQ-2201 does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.

Subcellular Localization

PKUMDL-WQ-2201 is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

PKUMDL WQ 2201 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with various reagents. The key steps include:

    Nitration: The introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclization: Formation of the furan ring.

    Substitution: Introduction of the ethylamino group.

Industrial Production Methods

The industrial production of PKUMDL WQ 2201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

PKUMDL WQ 2201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol.

Major Products Formed

The major products formed from these reactions include various derivatives of PKUMDL WQ 2201, which can be used for further research and development .

Scientific Research Applications

PKUMDL WQ 2201 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PHGDH and its effects on metabolic pathways.

    Biology: Investigated for its role in inhibiting serine biosynthesis in cancer cells.

    Medicine: Potential therapeutic agent for treating cancers that overexpress PHGDH.

    Industry: Utilized in the development of new drugs and treatment modalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PKUMDL WQ 2201 is unique due to its high selectivity and potency as a PHGDH inhibitor. It has shown significant efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development .

Properties

IUPAC Name

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACBFAEZIPDRT-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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